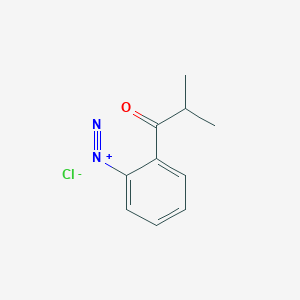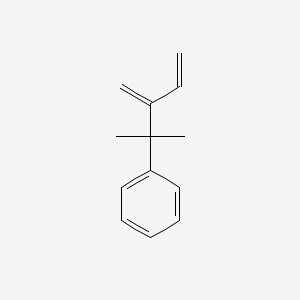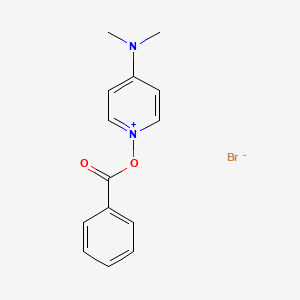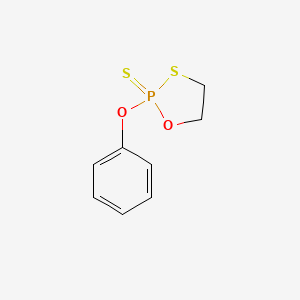
2-Phenoxy-1,3,2lambda~5~-oxathiaphospholane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxy-1,3,2lambda~5~-oxathiaphospholane-2-thione is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry. The compound features a five-membered ring containing phosphorus, sulfur, and oxygen atoms, with a phenoxy group attached to the phosphorus atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-1,3,2lambda~5~-oxathiaphospholane-2-thione typically involves the reaction of phenol with phosphorus pentasulfide (P2S5) in the presence of a suitable solvent such as toluene or xylene. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenoxy-1,3,2lambda~5~-oxathiaphospholane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
2-Phenoxy-1,3,2lambda~5~-oxathiaphospholane-2-thione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2-Phenoxy-1,3,2lambda~5~-oxathiaphospholane-2-thione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
- 2-Phenoxy-1,3,2lambda~5~-dioxaphosphinane-2-thione
- 2-Phenoxy-1,3,2lambda~5~-dioxaphosphorinane-2-thione
Comparison: Compared to similar compounds, 2-Phenoxy-1,3,2lambda~5~-oxathiaphospholane-2-thione is unique due to the presence of the sulfur atom in its ring structure. This sulfur atom imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
125158-07-8 |
|---|---|
Formule moléculaire |
C8H9O2PS2 |
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
2-phenoxy-2-sulfanylidene-1,3,2λ5-oxathiaphospholane |
InChI |
InChI=1S/C8H9O2PS2/c12-11(9-6-7-13-11)10-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clé InChI |
DABLPWSDUJNDJP-UHFFFAOYSA-N |
SMILES canonique |
C1CSP(=S)(O1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


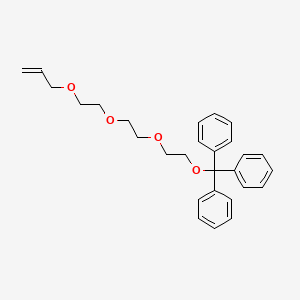
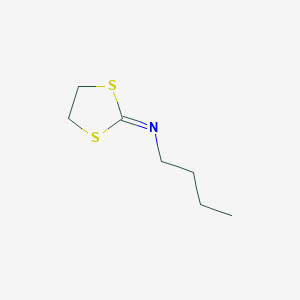

![4-[3-(Dimethylamino)prop-2-ynoyl]benzoic acid](/img/structure/B14305331.png)

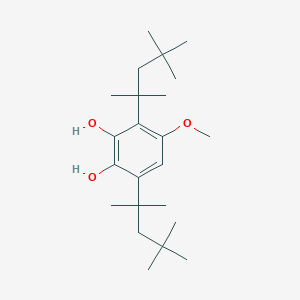
![2,3-Difluoro-1-propyl-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14305344.png)
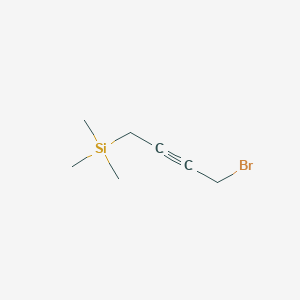


![4'-Octanoyl[1,1'-biphenyl]-4-yl acetate](/img/structure/B14305372.png)
